molecular formula C8H6Cl3NO3 B8678689 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol CAS No. 54619-63-5

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Cat. No.: B8678689
CAS No.: 54619-63-5
M. Wt: 270.5 g/mol
InChI Key: QTPMEWPNYWDGID-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H6Cl3NO3 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves the condensation of 3-nitrobenzaldehyde with trichloroacetaldehyde, followed by reduction using agents like sodium borohydride. Optimize yields by employing ethanol or methanol as solvents under reflux conditions (60–80°C) to ensure complete conversion . Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 1:1) improves purity . Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of the nitrophenyl ring (aromatic protons at 7.5–8.5 ppm) and trichloroethanol moiety (hydroxyl proton at ~2.5 ppm) .
  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >95% purity .
  • Functional Group Analysis : FT-IR spectroscopy identifies key groups (e.g., -OH stretch at 3200–3400 cm1^{-1}, nitro group at 1520 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound, given limited toxicological data?

  • Methodology : Adopt precautions from structurally similar compounds (e.g., 2,2,2-trichloroethanol):

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Follow GHS/CLP guidelines (P261, P262) for handling nitroaromatics and chlorinated compounds .
  • Store in airtight containers away from light and oxidizing agents .

Advanced Research Questions

Q. How do the electronic properties of the nitro and trichloromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • The nitro group (-NO2_2) is electron-withdrawing, increasing the electrophilicity of the adjacent carbon. This enhances susceptibility to nucleophilic attack, as seen in analogous trifluoromethyl-nitrophenyl systems .
  • The trichloromethyl group (-CCl3_3) introduces steric hindrance, potentially slowing reactions at the β-carbon. Computational studies (DFT) can map electron density distribution to predict reactive sites .

Q. How can computational methods predict the metabolic pathways or toxicity profile of this compound?

  • Methodology :

  • Metabolic Pathways : Use molecular docking simulations (e.g., AutoDock Vina) to study interactions with cytochrome P450 enzymes, focusing on nitro reduction and hydroxylation .
  • Toxicity Prediction : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate acute toxicity (e.g., LD50_{50}) based on nitroaromatic and chlorinated analogs .

Q. What strategies resolve discrepancies in reported reaction yields when using different reducing agents?

  • Methodology :

  • Variable Control : Compare catalytic (e.g., Pd/C with H2_2) vs. stoichiometric (NaBH4_4) reducing agents under standardized conditions (solvent: ethanol, 25°C vs. reflux) .
  • Kinetic Analysis : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
  • Byproduct Identification : GC-MS analysis detects intermediates (e.g., ketone byproducts from incomplete reduction) .

Q. How does the compound’s stability under various pH conditions affect its storage and application in biological studies?

  • Methodology :

  • Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC and LC-MS. Nitro groups are typically stable in acidic conditions but may degrade under strong alkaline pH .
  • Biological Compatibility : For enzyme assays (e.g., alcohol dehydrogenase), use neutral pH (7.4) and low-temperature storage (4°C) to preserve activity .

Q. What are the regulatory implications of using this compound in environmental or pharmacological research?

  • Methodology :

  • Regulatory Compliance : The compound is classified as a Class I Specified Chemical Substance in some jurisdictions (e.g., Japan’s CSCL), requiring prior approval for synthesis or import .
  • Environmental Impact : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Profiling : Conduct saturation solubility tests in solvents (e.g., DMSO, chloroform, water) at 25°C. Conflicting data may arise from impurities; ensure purity via recrystallization or HPLC .
  • Computational Prediction : Use Hansen Solubility Parameters (HSP) to correlate experimental solubility with polarity and hydrogen-bonding capacity .

Properties

CAS No.

54619-63-5

Molecular Formula

C8H6Cl3NO3

Molecular Weight

270.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H6Cl3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H

InChI Key

QTPMEWPNYWDGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (80 g, 0.53 mol) and chloroform (95 ml, 1.17 mol) in 320 ml of N-methylpyrrolidinone cooled to -10° C. under nitrogen was added dropwise a solution of potassium hydroxide (24 g, 0.43 mol) in 80 ml of methanol over a 40 minute period. The deep purple reaction mixture was aged for 4 hours at -5° C. before quenching into 640 ml of lN HCl and 500 ml of methylene chloride cooled to 0° C. The quench mixture was stirred and cooled for an additional 0.5 hour and then brought to ambient temperature. The methylene chloride layer was separated and washed twice with 720 ml of water, 720 ml of 10% sodium bisulfite, and again with 720 ml of water. After treatment with 9.0 g of Darco G-60 charcoal for 1 hour and filtration through Super-Cel, the organic layer was washed with 450 ml of aqueous 5% sodium bicarbonate solution and then 720 ml of water, with 65 ml of saturated salt solution added. The resulting methylene chloride solution contained 140.2 g (98.4% yield) of TMBA.
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80 g
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95 mL
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320 mL
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24 g
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80 mL
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Yield
98.4%

Synthesis routes and methods II

Procedure details

Several articles have described the condensation of substituted benzaldehyde derivatives with chloroform in the presence of various bases to produce the corresponding α-(trichloromethyl)benzyl alcohols. In the case of nitrosubstituted benzaldehydes, only Cannizzaro reaction products are obtained when powdered potassium hydroxide is used as the base without solvent. Phase transfer conditions produce a mixture of nitrobenzoic acid, nitrobenzyl alcohol, and trichloromethylnitrobenzyl alcohol. Potassium t-butoxide in liquid ammonia at -75° C. has been reported to effect the desired condensation to form trichloromethyl-3-nitrobenzyl alcohol in 72% yield (Ya. G. Bal'on, V. E. Paranyuk, and M. D. Shul'man, Zh. Obsch. Khim., 44, 2633 (1974)). Under the same conditions potassium hydroxide or calcium oxide in dimethyl sulfoxide gives 5-10% lower yields. The generation of trichloromethide anion in solution from the decomposition of trichloroacetic acid in dimethyl sulfoxide has been used to prepare trichloromethyl-4-nitrobenzyl alcohol in 60% yield (P. J. Atkins et al., J. Chem. Soc., Chem. Comm., 1983, pp. 283-4).
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nitrosubstituted benzaldehydes
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trichloromethylnitrobenzyl alcohol
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Synthesis routes and methods III

Procedure details

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